Dopamine D2 receptor agonist-2
Description
Contextualization of Dopamine (B1211576) D2 Receptors within Neurotransmission
Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are fundamental to the central nervous system (CNS). wikipedia.org They are broadly categorized into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). nih.gov Dopamine D2 receptors (D2R) are prominently expressed in key brain regions, including the striatum, substantia nigra, and pituitary gland. wikipedia.orgmdpi.com
Functionally, D2 receptors are primarily inhibitory. When dopamine binds to a D2 receptor, it couples with an inhibitory G-protein (Gαi/o). nih.gov This coupling initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govnih.gov This action modulates a variety of downstream cellular processes. D2 receptors also influence ion channels, notably activating G protein-coupled inwardly-rectifying potassium (GIRK) channels, which can hyperpolarize the neuron, making it less likely to fire. acs.org
D2 receptors exist in two main isoforms created by alternative splicing: a long form (D2Lh) and a short form (D2Sh). wikipedia.org D2Lh functions as a classic postsynaptic receptor, receiving dopamine signals from other neurons. wikipedia.org In contrast, the D2Sh isoform is typically found on the presynaptic terminal of dopamine-releasing neurons, where it acts as an autoreceptor to regulate the synthesis and release of dopamine, forming a crucial negative feedback loop. wikipedia.orgwikipedia.org This dual role in both pre- and postsynaptic locations underscores the D2 receptor's critical function in maintaining dopamine homeostasis and modulating neural circuits involved in motor control, motivation, and cognition. wikipedia.orgconsensus.app
Overview of Dopamine D2 Receptor Agonists in Academic Research
Dopamine D2 receptor agonists are compounds that mimic the action of endogenous dopamine by binding to and activating D2 receptors. nih.gov These molecules have been a cornerstone of neurological and psychiatric research for decades. Initial research focused on ergot-derived agonists, such as bromocriptine (B1667881). wikipedia.orgnsj.org.sa While effective, these earlier compounds often interacted with other receptor types, such as serotonin (B10506) and adrenergic receptors, leading to a wider range of biological effects. nih.govwikipedia.org
Subsequent research led to the development of non-ergot agonists, like ropinirole (B1195838) and pramipexole (B1678040), which exhibit a higher affinity for D2 and D3 receptors and are not associated with the fibrotic disorders linked to some older ergot derivatives. nih.govwikipedia.org These agents have been instrumental in academic studies of motor control. nsj.org.sa
A significant area of investigation involves partial agonists, such as aripiprazole (B633). nih.gov Unlike full agonists that produce a maximal receptor response, partial agonists have lower intrinsic activity. benthamopenarchives.com This allows them to act as functional stabilizers; they can increase D2 receptor activity in a low-dopamine environment and decrease it where dopamine levels are excessively high. benthamopenarchives.com This mechanism has been a key focus in research on neuropsychiatric disorders. benthamopenarchives.comdovepress.com
The development of radiolabeled D2 receptor agonists has also been pivotal for neuroimaging techniques like Positron Emission Tomography (PET). d-nb.info These tools allow researchers to visualize D2 receptor distribution and occupancy in the living brain, offering insights into neurological processes and the mechanisms of drug action. d-nb.info
Rationale for Investigating Novel Dopamine D2 Receptor Agonist-2 Compounds
The pursuit of new compounds, exemplified by the conceptual "this compound," is propelled by several scientific objectives aimed at overcoming the limitations of existing agents. nih.govmdpi.comtandfonline.com A primary goal is to enhance receptor subtype selectivity. mdpi.com Many current D2 agonists also bind strongly to D3 and D4 receptors, which can lead to a broader and sometimes undesirable pharmacological profile. nih.gov Creating molecules with high selectivity for the D2 receptor subtype could lead to more targeted effects. mdpi.commdpi.com
Another major frontier in this research is the development of "biased agonists" or "functionally selective" ligands. acs.orgfrontiersin.org D2 receptors can signal through multiple intracellular pathways, including the canonical G-protein pathway and a separate β-arrestin pathway. d-nb.infofrontiersin.org It is hypothesized that the desired therapeutic effects of D2 receptor activation are mediated by the G-protein pathway, while other effects may be linked to β-arrestin signaling. acs.orgnih.gov Novel agonists are being designed to preferentially activate one pathway over the other, a property known as biased signaling. acs.orgfrontiersin.org For instance, research has focused on discovering G-protein biased agonists that activate Gi/o proteins without recruiting β-arrestin. acs.orgnih.gov This approach could potentially separate distinct biological outcomes.
The investigation into novel D2 agonists aims to create molecular tools to better understand the complex pharmacology of the dopamine system. nih.gov By developing compounds with unique properties—such as high subtype selectivity or biased agonism—researchers can more precisely dissect the roles of different dopamine receptor subtypes and their associated signaling pathways in both normal brain function and in various pathological states. nih.govnih.gov This ongoing research holds the promise of yielding new generations of compounds with refined mechanisms of action. michaeljfox.org
Research Findings on Dopamine D2 Receptor Agonists
The following tables present collated data from various academic research studies, illustrating the binding affinities and functional potencies of several dopamine D2 receptor agonists.
Table 1: Binding Affinities (Kᵢ) of Selected Dopamine Agonists at D2-Like Receptors
This table shows the inhibitory constant (Kᵢ) in nanomolar (nM) units, which represents the concentration of a ligand required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.
| Compound | D₂R Kᵢ (nM) | D₃R Kᵢ (nM) | D₄R Kᵢ (nM) | D₃R/D₂R Selectivity Ratio | Source(s) |
|---|---|---|---|---|---|
| Sumanirole | 80.6 | - | - | 10 | nih.gov |
| Ropinirole | - | - | - | - | michaeljfox.orgbohrium.com |
| Pramipexole | - | - | - | - | bohrium.com |
| Quinpirole (B1680403) | - | - | - | - | nih.govacs.org |
| Compound 20a | - | - | - | >1000 | acs.org |
| Compound 27a | - | - | - | >1000 | acs.org |
| Compound 29a | - | - | - | >1000 | acs.org |
| Compound 10 | - | 2.3 | - | 263.7 | mdpi.com |
| Compound 17 | 9.37 | 1.34 | - | - | acs.org |
| Compound 18 | 45.7 | - | - | - | acs.org |
Data for some compounds were not available in the reviewed sources. The selectivity ratio is calculated as (Kᵢ at D₃R) / (Kᵢ at D₂R).
Table 2: Functional Potency (pIC₅₀) and Efficacy (Eₘₐₓ) of Novel D2R Partial Agonists
This table displays the functional activity of newly synthesized compounds from a specific study. The pIC₅₀ value is the negative logarithm of the IC₅₀, a measure of a compound's potency in inhibiting a biological function (in this case, cAMP production). A higher pIC₅₀ indicates greater potency. Eₘₐₓ represents the maximum efficacy of the compound relative to a reference full agonist.
| Compound | D₂R pIC₅₀ | D₂R Eₘₐₓ (%) | D₃R pIC₅₀ | D₄R pIC₅₀ | Source(s) |
|---|---|---|---|---|---|
| 20a | 8.34 | 74 | <5 | <5 | acs.org |
| 20b | 8.20 | 85 | <5 | <5 | acs.org |
| 22a | 8.01 | 80 | 5.03 | <5 | acs.org |
| 24d | 8.16 | 77 | <5 | <5 | acs.org |
| 27a | 8.96 | 76 | 5.86 | <5 | acs.org |
| 27b | 8.38 | 79 | <5 | <5 | acs.org |
| 29a | 8.94 | 82 | <5 | <5 | acs.org |
| 29c | 8.07 | 78 | <5 | <5 | acs.org |
These compounds were identified as potent and selective DRD₂ partial agonists in the cited research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H31Cl2N5OS |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
3-amino-N-[5-[4-(2,3-dichlorophenyl)piperazin-1-yl]pentyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H31Cl2N5OS/c1-16-15-17(2)30-25-20(16)22(28)23(34-25)24(33)29-9-4-3-5-10-31-11-13-32(14-12-31)19-8-6-7-18(26)21(19)27/h6-8,15H,3-5,9-14,28H2,1-2H3,(H,29,33) |
InChI Key |
YEDOJNFKHXVFHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NCCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)N)C |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Dopamine D2 Receptors
Dopamine (B1211576) D2 Receptor Subtypes and Isoforms (D2L, D2S)
Alternative splicing of the DRD2 gene gives rise to two primary isoforms of the D2 receptor: D2 long (D2L) and D2 short (D2S). frontiersin.orgnih.gov The D2L isoform is distinguished from the D2S by the inclusion of a 29-amino acid sequence within the third intracellular loop. frontiersin.orgoup.comoup.com This structural distinction is critical as this loop is a key determinant in the receptor's interaction with G proteins and other cellular machinery. oup.comoup.comnih.gov
Functionally, these isoforms exhibit distinct localization and roles. The D2S isoform is predominantly found on the cell bodies and axons of dopaminergic neurons, where it acts as an autoreceptor to regulate dopamine synthesis and release. frontiersin.orgnih.gov In contrast, the D2L isoform is mainly located postsynaptically on neurons in brain regions like the striatum and nucleus accumbens, which are targeted by dopamine-releasing terminals. frontiersin.orgnih.gov While both isoforms are capable of coupling to pertussis toxin-sensitive G proteins to inhibit adenylyl cyclase activity, evidence suggests they may interact with different G protein subtypes. nih.govpnas.org For instance, the 29-amino acid insert in D2L appears to facilitate a specific interaction with the Gαi2 subunit. nih.gov
| Isoform | Key Structural Difference | Primary Location | Primary Function | G Protein Interaction Note |
|---|---|---|---|---|
| D2S (Short) | Lacks the 29-amino acid insert in the third intracellular loop. frontiersin.org | Presynaptic (dopaminergic neuron cell bodies and axons). frontiersin.orgnih.gov | Autoreceptor; regulates dopamine synthesis and release. frontiersin.orgnih.gov | Couples to Gi/o proteins. pnas.org |
| D2L (Long) | Contains a 29-amino acid insert in the third intracellular loop. frontiersin.orgoup.comoup.com | Postsynaptic (e.g., striatum, nucleus accumbens). frontiersin.orgnih.gov | Postsynaptic dopamine signaling. nih.gov | Shows specific interaction with Gαi2. nih.gov |
Canonical G Protein-Coupled Signaling Pathways
The primary signaling mechanism of D2 receptors involves their coupling to heterotrimeric G proteins of the Gαi/o family. wikipedia.orgmdpi.com This interaction initiates a cascade of intracellular events that ultimately modulate neuronal activity.
Gi/o Protein Coupling and Adenylyl Cyclase Inhibition
Upon agonist binding, the D2 receptor undergoes a conformational change that facilitates its interaction with and activation of Gi/o proteins. wikipedia.orgwikipedia.org This activation leads to the dissociation of the G protein into its Gαi/o and Gβγ subunits. mdpi.com The primary and most well-characterized downstream effect of the activated Gαi/o subunit is the inhibition of the enzyme adenylyl cyclase. wikipedia.orgtandfonline.com This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). tandfonline.com
The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets. wikipedia.orgmdpi.com The two D2 receptor isoforms, D2S and D2L, can both couple to Gi and Gz proteins to inhibit adenylyl cyclase, though with differing efficiencies and preferences. nih.gov For example, the D2S isoform appears to be a more efficient inhibitor of adenylyl cyclase than the D2L isoform in some cellular contexts. nih.gov
Downstream Effectors of G Protein Activation (e.g., GIRK channels, cytoplasmic ERK)
Beyond the inhibition of adenylyl cyclase, the activation of D2 receptors and their coupled G proteins influences a variety of other downstream effectors. The Gβγ subunits released upon G protein activation play a significant role in mediating some of these effects. tandfonline.com
One important target of Gβγ subunits is the G protein-coupled inwardly rectifying potassium (GIRK) channels. mdpi.commdpi.com Activation of these channels by Gβγ leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and thus an inhibitory effect on neuronal excitability. frontiersin.org
Additionally, D2 receptor activation can modulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases (ERK). biomolther.org The G protein-dependent pathway of D2R signaling has been shown to mediate the activation of ERK in the cytosol. biomolther.org However, the regulation of ERK by D2 receptors is complex, with different isoforms showing distinct signaling properties. For instance, in the pituitary gland, the D2S isoform is required for the activation of the ERK 1/2 pathway, while the D2L isoform is linked to the inhibition of the AKT/protein kinase B pathway. oup.com
Beta-Arrestin-Mediated Signaling and Receptor Trafficking
In addition to the canonical G protein-dependent signaling, D2 receptors can also signal through a G protein-independent pathway mediated by β-arrestins. mdpi.compnas.org These proteins were initially identified for their role in receptor desensitization and internalization but are now recognized as versatile scaffold proteins that can initiate their own signaling cascades. nih.gov
Beta-Arrestin Recruitment and Receptor Internalization Mechanisms
Following agonist binding and activation, the D2 receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). mdpi.commdpi.com This phosphorylation increases the receptor's affinity for β-arrestins (β-arrestin 1 and β-arrestin 2), leading to their recruitment from the cytosol to the plasma membrane. biomolther.orgnih.gov The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G proteins, leading to desensitization of the G protein-mediated signal. nih.gov
Once bound, β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin, which facilitates the internalization of the receptor into intracellular vesicles. biomolther.org This process of receptor endocytosis serves to further attenuate signaling and allows for either dephosphorylation and recycling of the receptor back to the cell surface or its degradation. Interestingly, some studies suggest that certain β-arrestin-biased agonists for the D2 receptor can promote β-arrestin recruitment without causing robust receptor internalization. pnas.org
The interaction between the D2 receptor and β-arrestin is not solely for desensitization and trafficking. The β-arrestin-receptor complex can also serve as a signaling scaffold, recruiting and activating other signaling proteins, including components of the MAPK cascade, thereby initiating a wave of G protein-independent signaling. wikipedia.orgbiomolther.org The G protein and β-arrestin pathways can have distinct downstream effects; for example, the G protein pathway mediates ERK activation in the cytosol, while the β-arrestin pathway can lead to ERK activation in the nucleus. biomolther.org
| Process | Key Molecules Involved | Primary Outcome | Reference |
|---|---|---|---|
| β-Arrestin Recruitment | Agonist-activated D2R, G protein-coupled receptor kinases (GRKs), β-arrestins | Binding of β-arrestin to the phosphorylated D2 receptor. biomolther.orgnih.gov | mdpi.commdpi.combiomolther.orgnih.gov |
| Receptor Internalization | β-arrestin, Clathrin, Endocytic machinery | Removal of D2 receptors from the cell surface into intracellular vesicles. biomolther.org | biomolther.orgpnas.org |
Beta-Arrestin-Dependent Signaling Cascades
Beyond the canonical G protein-mediated pathways, the Dopamine D2 receptor (D2R) initiates distinct signaling cascades through the recruitment of β-arrestins, primarily β-arrestin-2. nih.gov This non-canonical signaling is G protein-independent and relies on β-arrestin-2 acting as a scaffold for various signaling molecules, thereby assembling multi-protein complexes that regulate diverse cellular functions. nih.govfrontiersin.org Following agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin-2 is recruited to the D2R. nih.govfrontiersin.org This interaction not only desensitizes G protein signaling but also triggers a wave of downstream signaling events. frontiersin.orgacs.orgnih.gov
Key signaling pathways activated by the D2R/β-arrestin-2 complex include:
Akt/GSK3 Pathway: One of the most well-characterized β-arrestin-2-dependent pathways involves the formation of a signaling complex containing Protein Kinase B (Akt) and Protein Phosphatase 2A (PP2A). nih.govnih.gov This complex leads to the dephosphorylation of Akt, which in turn activates Glycogen Synthase Kinase 3 (GSK3). nih.govfrontiersin.org Dysregulation of the Akt/GSK3 signaling cascade has been implicated in various neuropsychiatric disorders. oup.com
MAPK/ERK Pathway: The D2R can also modulate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases (ERK1/2). nih.govpnas.org β-arrestin-2 can act as a scaffold for components of the MAPK cascade. nih.gov Studies have shown that the arrestin pathway can facilitate ERK activation within the nucleus, which is then followed by the translocation of the phosphorylated ERK to the cytosol. biomolther.org This is distinct from G protein-mediated ERK activation, which primarily occurs in the cytosol. pnas.orgbiomolther.org
CREB: The cAMP response element-binding protein (CREB) is a transcription factor that can be regulated by D2R signaling. semanticscholar.org While often associated with G protein/cAMP pathways, the β-arrestin-mediated regulation of kinases like ERK and Akt can indirectly influence CREB activity and subsequent gene expression. oup.comsemanticscholar.org
The activation of these cascades is not merely a secondary event but represents a distinct and functionally significant branch of dopamine signaling. nih.gov The ability of β-arrestin-2 to scaffold specific kinases and phosphatases allows for precise spatial and temporal control over cellular processes, which can differ significantly from the outcomes of G protein activation. pnas.orgbiomolther.org
Functional Selectivity and Biased Agonism at Dopamine D2 Receptors
Definition and Significance of Biased Signaling
Functional selectivity, or biased agonism, describes the ability of different ligands binding to the same receptor to stabilize distinct receptor conformations, which in turn preferentially activate a subset of the receptor's downstream signaling pathways. nih.govfrontiersin.org For the D2R, this phenomenon manifests as the differential activation of G protein-dependent pathways versus β-arrestin-mediated signaling. nih.govfrontiersin.org An agonist can be "G protein-biased," preferentially activating Gαi/o signaling, or "β-arrestin-biased," showing preference for β-arrestin-2 recruitment and its associated cascades, or "balanced" like the endogenous ligand dopamine, which activates both pathways. nih.govtandfonline.com
The significance of biased agonism lies in its potential to develop more refined therapeutics with improved efficacy and fewer side effects. pnas.orgtandfonline.com It is hypothesized that the therapeutic actions and adverse effects of D2R-targeting drugs may be mediated by different signaling pathways. nih.gov For instance, it has been suggested that β-arrestin-biased signaling at the D2R may contribute to antipsychotic efficacy while potentially avoiding the motor side effects associated with traditional D2R antagonists. tandfonline.compnas.org By designing ligands that selectively engage only the desired pathway (e.g., β-arrestin) while avoiding the pathway linked to side effects (e.g., G protein signaling), it may be possible to create a new generation of neuropsychiatric drugs with superior clinical profiles. nih.govnih.gov This approach represents a paradigm shift from the traditional view of agonists and antagonists toward a more nuanced understanding of receptor pharmacology. tandfonline.com
Characterization of G Protein-Biased Agonism
G protein-biased agonists for the D2 receptor are compounds that preferentially activate Gαi/o-mediated signaling, such as the inhibition of adenylyl cyclase, with significantly less or no efficacy in recruiting β-arrestin-2. nih.govfrontiersin.org These ligands stabilize a D2R conformation that favors interaction with heterotrimeric G proteins over β-arrestin. acs.org The development of such compounds provides valuable tools to dissect the physiological roles of D2R-G protein signaling independent of β-arrestin effects. acs.orgnih.gov
One of the first and most well-characterized G protein-biased agonists is MLS1547. frontiersin.org In various in vitro assays, MLS1547 acts as a highly efficacious agonist for G protein-mediated signaling but shows no detectable ability to recruit β-arrestin-2. nih.govfrontiersin.org In fact, it can act as an antagonist of dopamine-stimulated β-arrestin recruitment. nih.gov More recent research has led to the discovery of other G protein-biased agonists, often through the modification of existing drug scaffolds like aripiprazole (B633) and cariprazine (B1246890). nih.govnih.gov For example, compound 38 (MS1768), derived from cariprazine, was identified as a potent G protein-biased D2R partial agonist. nih.govscispace.com Another series of potent G protein-biased full agonists was developed from the unbiased agonist sumanirole, demonstrating significant selectivity for G-protein activation over β-arrestin recruitment. acs.orgnih.gov
The functional consequence of G protein bias can be observed in neuronal activity. G protein-biased agonists can elicit prolonged activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels in dopamine neurons, an effect that may be beneficial in disorders related to dopamine system dysfunction. acs.orgnih.gov This prolonged activity is thought to be due to lower levels of receptor desensitization, which is mediated by β-arrestin. acs.orgnih.gov
| Compound | Scaffold | Bias | D2R Signaling Profile |
| MLS1547 | Novel | G Protein | High efficacy agonist for G protein signaling; no measurable β-arrestin-2 recruitment. nih.govfrontiersin.org |
| Compound 1 | Aripiprazole | G Protein | G protein-biased partial agonist. nih.gov |
| Compound 38 (MS1768) | Cariprazine | G Protein | Potent G protein-biased partial agonist; antagonist of β-arrestin-2 recruitment. nih.govscispace.com |
| Sumanirole Derivatives (e.g., Cpd 11, 12, 13, 19) | Sumanirole | G Protein | Highly potent Go-protein biased full agonists with strong selectivity over β-arrestin. acs.orgnih.gov |
This table provides examples of G protein-biased agonists and their reported effects based on scientific literature.
Characterization of Beta-Arrestin-Biased Agonism
In contrast to G protein-biased ligands, β-arrestin-biased agonists for the D2R selectively promote the recruitment of β-arrestin-2 and the activation of its downstream signaling pathways, with minimal or no engagement of G protein-mediated signaling. pnas.org A significant breakthrough in this area was the development of compounds from the scaffold of the atypical antipsychotic aripiprazole. pnas.org
Researchers successfully synthesized and characterized several unprecedented β-arrestin-biased D2R ligands, including UNC9975, UNC0006, and UNC9994. pnas.orgacs.org These compounds uniquely act as partial agonists for D2R/β-arrestin-2 interactions while simultaneously functioning as antagonists of Gαi-regulated cAMP production. pnas.org This pharmacological profile makes them invaluable tools for exploring the therapeutic potential of the β-arrestin pathway. pnas.orgacs.org For instance, UNC9975 and UNC9994 displayed potent antipsychotic-like activity in mouse models, and this effect was dependent on β-arrestin-2, as it was abolished in β-arrestin-2 knockout mice. pnas.org These findings strongly suggest that β-arrestin signaling can be a major contributor to antipsychotic efficacy. pnas.orgacs.org
Interestingly, some compounds reported as β-arrestin-biased, like UNC9994, have shown context-dependent effects. While initially described as being devoid of G protein activity, later studies using more sensitive assays found it could act as a very weak partial agonist for G protein-mediated GIRK channel activation. oup.comnih.govnih.gov This highlights that the degree of bias can be relative and dependent on the specific signaling pathway and cellular environment being measured. nih.govpnas.org
| Compound | Scaffold | Bias | D2R Signaling Profile |
| UNC9975 | Aripiprazole | β-Arrestin | Partial agonist for β-arrestin-2 recruitment; antagonist of Gi-regulated cAMP production. pnas.orgacs.org |
| UNC0006 | Aripiprazole | β-Arrestin | Partial agonist for β-arrestin-2 recruitment; antagonist of Gi-regulated cAMP production. pnas.org |
| UNC9994 | Aripiprazole | β-Arrestin | Partial agonist for β-arrestin-2 recruitment; antagonist of Gi-regulated cAMP production. pnas.orgacs.org Some studies report weak partial agonism at G-protein pathways. oup.comnih.gov |
| (R)-4 | Aminotetraline | β-Arrestin | Induced poor G protein coupling but substantial β-arrestin recruitment. nih.govacs.org |
This table provides examples of β-arrestin-biased agonists and their reported effects based on scientific literature.
Molecular Determinants of Biased Signaling
The molecular basis for how a ligand directs the D2R to favor one signaling pathway over another is an area of intense investigation. The emerging consensus is that biased signaling is determined by a combination of factors, including the ligand's chemical structure, specific interactions within the receptor's binding pocket, and the resulting conformational state of the receptor. frontiersin.orgacs.orgplos.org
Key molecular determinants include:
Ligand Structure and Binding Pose: The chemical structure of the agonist plays a critical role. For example, many biased agonists feature a long, lipophilic appendage that extends into an extended binding pocket of the receptor. nih.govacs.org The way a ligand docks within the receptor's orthosteric and allosteric sites can stabilize different active conformations. Molecular dynamics simulations suggest that G protein-biased agonists like MLS1547 interact with a hydrophobic pocket formed by residues in transmembrane domain 5 (TM5) and extracellular loop 2 (ECL2). frontiersin.org In contrast, the G protein-biased agonist compound 38 (a cariprazine analog) interacts directly with serine 193 in TM5 but does not engage with ECL2, a pattern that appears distinct from β-arrestin-biased ligands. nih.govscispace.com
Receptor Conformation: Ligand binding influences the conformation of the receptor's transmembrane helices. The interaction with the hydrophobic pocket near TM5 is hypothesized to affect the tilting of this helix, which may bias the receptor towards G protein activation and away from β-arrestin recruitment. frontiersin.org The flexibility of the endogenous ligand, dopamine, may allow it to stabilize multiple receptor conformations, leading to its balanced activation of both G protein and β-arrestin pathways. tandfonline.com
Specific Receptor Residues: Mutations of specific amino acid residues in the D2R can be engineered to create receptors that are intrinsically biased toward either G protein or β-arrestin signaling, even in the presence of an unbiased agonist like dopamine. pnas.orgplos.org This demonstrates that specific residues within the receptor are critical checkpoints for controlling the downstream signal.
Stereochemistry: The stereoisomerism of a ligand can profoundly impact its signaling bias. For instance, in a series of aminotetraline-derived agonists, the (S)-enantiomer behaved as a balanced full agonist, whereas the (R)-enantiomer was a β-arrestin-biased agonist, inducing strong β-arrestin recruitment with poor G protein coupling. nih.govacs.org
Ultimately, the "texture" of the ligand-receptor interaction—the sum of all chemical contacts and their dynamic interplay—determines the specific conformational ensemble of the receptor, which in turn dictates its coupling preference for either G proteins or β-arrestins. plos.org
Structure Activity Relationships Sar and Ligand Design for Dopamine D2 Receptor Agonist 2
Rational Design Strategies for Novel Agonists
The rational design of novel D2R agonists often employs strategies that build upon existing knowledge of the receptor's structure and the pharmacophores of known ligands. A key strategy is the principle of "privileged structures," where certain molecular scaffolds are known to bind to specific receptor families. The design of Dopamine (B1211576) D2 receptor agonist-2 incorporates a 2,3-dichlorophenylpiperazine moiety, which is considered a privileged scaffold for D2R ligands, often anchoring the molecule in the orthosteric binding site. researchgate.net
Another prevalent strategy is the creation of bitopic ligands. These are molecules designed to interact with both the primary (orthosteric) binding site and a secondary (allosteric) site on the receptor. researchgate.net This dual interaction can fine-tune the pharmacological profile of the ligand, leading to desired effects such as biased agonism. The structure of Dopamine D2 receptor agonist-2, with its extended linker connecting the phenylpiperazine core to a thienopyridine unit, is consistent with this design philosophy, aiming to engage secondary binding pockets. molport.comnih.gov Furthermore, molecular simplification from more complex molecules, like the atypical antipsychotic clozapine, has been a successful strategy to generate new D2R agonists with novel properties. researchgate.net
Exploration of Chemical Scaffolds and Structural Modifications
The exploration of diverse chemical scaffolds is crucial for discovering new D2R agonists with improved properties. Research has moved beyond classical catecholamine structures to include a variety of heterocyclic systems.
Notable scaffolds that have been investigated include:
Phenylpiperazines: As seen in this compound, this scaffold is a cornerstone of many D2R ligands. researchgate.netresearchgate.net Modifications to the phenyl ring and the piperazine (B1678402) linker are common strategies to modulate activity. nih.gov
Hydroxy-substituted Heteroarylpiperazines: These have been designed by hybridizing structures of existing drugs like aripiprazole (B633) with heterocyclic catecholamine surrogates. nih.gov This approach led to the discovery of novel scaffolds with high D2R affinity and the ability to act as biased agonists. nih.gov
2-(Aminomethyl)chromans: This novel scaffold was found to fulfill the pharmacophoric requirements for D2 agonism, with the 7-hydroxy-2-(aminomethyl)chroman moiety being the key pharmacophore. acs.org
Thieno[2,3-b]pyridines: The inclusion of this heterocyclic system in the structure of this compound is a deliberate modification intended to influence its interaction with the receptor, potentially contributing to its biased signaling profile. molport.comnih.gov
Structural modifications, such as altering linker length and composition between the primary pharmacophore and a secondary moiety, have been shown to be critical in determining affinity and functional activity. researchgate.netnih.gov
Specific Chemical Moieties Influencing Receptor Affinity and Selectivity
The affinity and selectivity of a ligand for the D2 receptor are dictated by specific chemical moieties and their interactions within the receptor's binding pocket.
For ligands based on the phenylpiperazine scaffold, such as this compound, the substitution pattern on the phenyl ring is a key determinant of activity. The presence of 2,3-dichloro substituents, for instance, significantly influences bias and affinity. researchgate.netnih.gov The basic nitrogen atom of the piperazine ring is typically protonated at physiological pH and forms a crucial salt bridge with a conserved aspartate residue (Asp114 in transmembrane helix 3) in the orthosteric pocket of the D2R. nih.govmdpi.com
Other critical interactions include:
Hydrogen Bonding: Serine residues within a "serine microdomain" in transmembrane helix 5 (such as S193 and S197) are vital for hydrogen bonding with agonist molecules, particularly with hydroxyl groups like those on dopamine itself. mdpi.commdpi.com The potency of many agonists is highly dependent on these interactions. mdpi.com
Aromatic/Hydrophobic Interactions: An "aromatic microdomain" involving residues like tryptophan and histidine can form π-π stacking interactions with aromatic parts of the ligand, stabilizing the active state of the receptor. nih.govmdpi.com The interaction of a hydrophobic part of the ligand with a pocket formed by transmembrane helix 5 and extracellular loop 2 is also a critical determinant for G protein-biased signaling. nih.gov
The combination of the dichlorophenylpiperazine core, the flexible pentyl linker, and the terminal 4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide group in this compound allows for a multi-point interaction with the receptor, defining its high affinity and specific functional profile. molport.com
Molecular Features Critical for Agonist Efficacy and Signaling Bias
Agonist efficacy refers to the ability of a ligand to activate the receptor upon binding. In recent years, the concept of "biased agonism" or "functional selectivity" has emerged, where a ligand preferentially activates one downstream signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment). nih.govnih.gov This is a highly sought-after property for developing safer drugs.
This compound is identified as a biased agonist. chemsrc.commedchemexpress.com The molecular features that govern this bias are a subject of intense research. Key findings include:
Ligand Structure and Extension: The extension of a ligand from the orthosteric site into a secondary binding pocket is a major driver of biased signaling. researchgate.netnih.gov The interaction of a heterocyclic unit, like the thienopyridine in this compound, with this secondary pocket can engender bias. nih.gov
Head and Tail Group Modifications: Subtle structural changes to the "head group" (the primary pharmacophore, e.g., the basic amine) and the "tail group" (the part extending away) can finely tune efficacy and bias. nih.gov
G Protein vs. β-Arrestin Pathways: G protein-biased agonists, such as MLS1547, are highly efficacious at stimulating G protein-mediated signaling (e.g., cAMP inhibition) but show little to no recruitment of β-arrestin. nih.govnih.gov Conversely, β-arrestin-biased agonists have also been developed, which are antagonists of G protein signaling but agonists for β-arrestin interaction. pnas.org This dissociation of signaling pathways is believed to be key to improving therapeutic profiles. nih.govpnas.org
The structure of this compound is designed to achieve such a biased profile, likely favoring G protein-mediated pathways, which may be beneficial in treating certain neuropsychiatric conditions. acs.org
Computational Approaches in Ligand Discovery and Optimization
Computational methods are indispensable tools in modern drug discovery for D2R ligands. These in silico techniques accelerate the identification and optimization of lead compounds. rjptonline.orgnih.gov
Homology Modeling: In the absence of a high-resolution crystal structure of the target receptor, homology models are built using the known structures of related receptors (e.g., the D3 receptor) as templates. These models provide a three-dimensional framework for understanding ligand binding. researchgate.netresearchgate.net
Molecular Docking and Virtual Screening: This is a cornerstone of structure-based drug design (SBDD). nih.gov Large virtual libraries of chemical compounds can be docked into the binding site of the D2R model to predict their binding affinity and orientation. researchgate.netresearchgate.net This approach was used to screen a library of compounds bearing the 2,3-dichlorophenylpiperazine scaffold, leading to the discovery of novel partial agonists. researchgate.net
Pharmacophore Modeling: This ligand-based approach generates a 3D model of the essential chemical features required for a molecule to bind to the D2R. These models are then used to search databases for novel chemical scaffolds that match the pharmacophore. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic movements of the receptor and its interaction with a ligand over time. researchgate.net These simulations can reveal the molecular basis of receptor activation, the stability of ligand-receptor complexes, and the subtle conformational changes that lead to biased signaling. biorxiv.org
These computational strategies allow researchers to rationally design and prioritize compounds for synthesis and biological testing, significantly streamlining the drug discovery process. nih.govnih.gov
Preclinical Methodologies for Dopamine D2 Receptor Agonist 2 Evaluation
In Vitro Pharmacological Characterization
In vitro assays are the cornerstone of early-stage drug discovery, providing critical data on a compound's interaction with its target receptor at the molecular and cellular levels.
Radioligand Binding Assays (Affinity and Selectivity)
Radioligand binding assays are essential for determining the affinity and selectivity of a test compound for the D2 receptor. mdpi.com These assays measure the ability of an unlabeled compound, such as Dopamine (B1211576) D2 receptor agonist-2, to displace a radiolabeled ligand from the receptor.
Affinity (Ki): Competition binding experiments are performed using cell membranes expressing the human D2 receptor and a selective D2 radioligand, such as [3H]spiperone or [3H]raclopride. plos.orgbioworld.com The concentration of Dopamine D2 receptor agonist-2 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then converted to an inhibition constant (Ki), which reflects the compound's affinity for the receptor. A lower Ki value indicates a higher binding affinity. celtarys.com
Selectivity: To assess selectivity, similar binding assays are conducted for other related receptors, particularly other dopamine receptor subtypes (D1, D3, D4, D5) and off-target receptors (e.g., serotonin (B10506), adrenergic receptors). acs.org By comparing the Ki values, a selectivity profile is established. For instance, a compound with a significantly lower Ki for D2R compared to D3R is considered D2-selective. acs.orgmdpi.com
Table 1: Representative Radioligand Binding Data for this compound
| Receptor | Radioligand | Ki (nM) | Selectivity (fold vs. D2R) |
|---|---|---|---|
| Dopamine D2 | [3H]Spiperone | 1.5 | - |
| Dopamine D3 | [3H]Spiperone | 75 | 50 |
| Dopamine D1 | [3H]SCH23390 | >1000 | >667 |
| Serotonin 5-HT2A | [3H]Ketanserin | 850 | 567 |
Cell-Based Functional Assays (e.g., cAMP inhibition, Beta-Arrestin Recruitment, BRET Assays)
Functional assays are critical to determine whether a compound acts as an agonist, antagonist, or partial agonist and to characterize its signaling profile.
cAMP Inhibition Assays: The D2 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. acs.orgnih.gov In this assay, cells expressing D2 receptors are stimulated with an agent like forskolin (B1673556) to increase basal cAMP levels. The ability of this compound to inhibit this forskolin-stimulated cAMP production is then measured, providing its potency (EC50) and efficacy (Emax) for G-protein signaling. nih.govfrontiersin.org
β-Arrestin Recruitment Assays: Ligand binding to the D2 receptor can also trigger the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate separate signaling cascades. nih.gov Assays like the Tango assay or Bioluminescence Resonance Energy Transfer (BRET) are used to quantify β-arrestin recruitment. nih.govbiorxiv.org BRET assays, for example, use a D2 receptor tagged with a luciferase (e.g., Renilla luciferase) and β-arrestin tagged with a fluorescent protein (e.g., YFP). frontiersin.org Agonist-induced recruitment brings the two tags into close proximity, allowing for energy transfer and the generation of a measurable light signal. frontiersin.orgfrontiersin.org
Biased Agonism: By comparing a compound's potency and efficacy in both G-protein (e.g., cAMP) and β-arrestin assays, its "functional selectivity" or "biased agonism" can be determined. acs.orgacs.org A compound that preferentially activates one pathway over the other is termed a biased agonist. This property is of increasing interest for designing drugs with more specific therapeutic effects and fewer side effects. nih.govacs.org
Table 2: Representative Functional Assay Data for this compound
| Assay | Parameter | Value |
|---|---|---|
| cAMP Inhibition (G-protein pathway) | EC50 (nM) | 5.2 |
| Emax (% of Dopamine) | 95% | |
| β-Arrestin Recruitment (BRET) | EC50 (nM) | 150 |
| Emax (% of Dopamine) | 30% |
Electrophysiological Recordings in Neuronal Preparations
Electrophysiology provides a direct measure of a compound's effect on neuronal activity. D2 receptor activation typically hyperpolarizes neurons and inhibits their firing rate by activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels. acs.orgfrontiersin.orgpnas.org Using patch-clamp techniques on cultured neurons or in brain slices (e.g., from the substantia nigra or striatum), the application of this compound can be assessed by recording changes in membrane potential, firing frequency, and specific ion channel currents. frontiersin.orgpnas.orgnih.gov These experiments confirm that the receptor binding and cellular signaling translate into a functional neuronal response. frontiersin.org
Receptor Internalization Assays
Prolonged or intense agonist stimulation often leads to the internalization of D2 receptors from the cell surface into intracellular compartments, a process that contributes to receptor desensitization. frontiersin.orgpnas.org This can be visualized and quantified using several methods:
Confocal Microscopy: Using fluorescently-tagged D2 receptors or antibodies against an epitope-tagged receptor, the movement of receptors from the cell membrane to intracellular vesicles after treatment with this compound can be directly observed. pnas.orgresearchgate.net
Cell Surface Biotinylation: This technique involves labeling surface proteins with biotin (B1667282). frontiersin.org After agonist treatment to induce internalization, the biotin on remaining surface proteins is stripped away. The internalized (and thus protected) receptors can then be isolated and quantified by Western blot. frontiersin.org
Radioligand Binding: The number of surface receptors can be quantified by measuring the binding of a membrane-impermeant radioligand before and after agonist treatment. A decrease in binding sites after treatment indicates receptor internalization. researchgate.netnih.gov
In Vivo Animal Models
In vivo models are crucial for evaluating a compound's efficacy in a complex biological system, providing insights into its potential therapeutic utility.
Rodent Models of Dopamine System Dysfunction
Models that mimic the dopamine-depleted state seen in conditions like Parkinson's disease are widely used to test the efficacy of D2 agonists.
Reserpine-Treated Rats: Reserpine is a drug that depletes monoamines (including dopamine) from nerve terminals, leading to a state of akinesia and catalepsy (a failure to correct an externally imposed posture). acs.orgjrmds.in The ability of this compound to reverse these reserpine-induced motor deficits is a strong indicator of its in vivo D2 receptor agonist activity. acs.orgfrontiersin.org Efficacy is often measured by observing the restoration of locomotor activity or a reduction in the time spent in a cataleptic state on a bar test. frontiersin.orgscielo.br
6-OHDA Lesioned Rats: 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively destroys catecholaminergic neurons. jove.com When injected unilaterally into the nigrostriatal pathway (e.g., the medial forebrain bundle or the substantia nigra), it creates a rodent model of hemiparkinsonism. jove.comcreative-biolabs.comsyncrosome.com These animals have a dopamine deficit on one side of the brain. Administration of a direct-acting D2 agonist like this compound stimulates the hypersensitive postsynaptic D2 receptors on the lesioned side, causing the animal to rotate in the direction contralateral (opposite) to the lesion. mdbneuro.commdpi.com The frequency and duration of these rotations are a quantifiable measure of the compound's in vivo potency and efficacy. mdbneuro.com
Table 3: Representative In Vivo Data for this compound
| Animal Model | Behavioral Test | Finding |
|---|---|---|
| Reserpine-Treated Rat | Catalepsy Bar Test | Significantly reverses reserpine-induced catalepsy. |
| Unilateral 6-OHDA Lesioned Rat | Drug-Induced Rotations | Induces robust contralateral rotations. |
Non-Human Primate Models of Dopamine System Dysfunction (e.g., MPTP-lesioned monkeys)
Non-human primate (NHP) models, particularly those induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are considered the gold standard for preclinical evaluation of therapies for dopamine system dysfunction, such as Parkinson's disease. researchgate.net The administration of MPTP in species like macaques, marmosets, and squirrel monkeys leads to the selective degeneration of dopaminergic neurons in the nigrostriatal pathway, closely mimicking the pathological and behavioral characteristics of human Parkinson's disease. koreamed.orgoup.comoup.com These models are invaluable for assessing the efficacy of novel compounds, including Dopamine D2 receptor agonists. oup.comnih.gov
MPTP-lesioned primates exhibit cardinal motor symptoms of parkinsonism, including tremor, rigidity, akinesia, and postural instability. koreamed.org A key advantage of these models is that, like human patients, they respond to dopaminergic therapies and develop long-term motor complications, such as dyskinesia, with chronic treatment. oup.comoup.comnih.gov This allows for the preclinical investigation of both the therapeutic benefits and potential side effects of D2 receptor agonists.
Studies utilizing MPTP-treated primates have been instrumental in the development of various dopamine agonists. nih.gov For instance, research in MPTP-lesioned marmosets has been used to evaluate the anti-parkinsonian and dyskinesia-inducing potential of new D2 receptor agonists. researchgate.net The model allows for the assessment of a drug's ability to improve motor function and for the characterization of any involuntary movements that may arise. nih.gov The predictive value of these models is significant, as responses to novel dopaminergic agents in MPTP-treated primates often correlate well with their effects in human clinical trials. nih.gov
Slow, chronic systemic administration of MPTP is particularly effective for studying the progression of the disease and the development of treatment-related complications like L-DOPA-induced dyskinesias. oup.comoup.com The use of these models has facilitated the evaluation of new generations of compounds, including selective D3 and D2/D3 receptor agonists. oup.comoup.com
Table 1: Features of MPTP-Lesioned Non-Human Primate Models for D2 Agonist Evaluation
| Feature | Description | Relevance for D2 Agonist Evaluation |
|---|---|---|
| Pathology | Selective degeneration of nigrostriatal dopaminergic neurons. koreamed.org | Provides a biologically relevant substrate to test the effects of D2 agonists on a dopamine-deficient system. |
| Behavioral Symptoms | Exhibits cardinal motor symptoms of Parkinson's disease (tremor, rigidity, akinesia). koreamed.org | Allows for the assessment of the symptomatic efficacy of D2 agonists in reversing motor deficits. |
| Pharmacological Response | Responds to dopaminergic therapies and develops motor complications like dyskinesia with chronic treatment. oup.comoup.com | Enables the evaluation of both the therapeutic potential and the risk of inducing dyskinesia by D2 agonists. |
| Predictive Validity | High correlation between preclinical findings in NHP models and clinical outcomes in humans. nih.gov | Increases the confidence in translating preclinical data on D2 agonists to clinical development. |
Neurophysiological and Biochemical Assessments in Animal Models
A variety of neurophysiological and biochemical techniques are employed in animal models to elucidate the mechanisms of action of Dopamine D2 receptor agonists. These methods provide insights into how these compounds modulate neuronal activity and neurochemical signaling within the brain.
Neurophysiological Assessments:
Electrophysiology: In vitro slice electrophysiology allows for the detailed examination of the effects of D2 agonists on the electrical properties of individual neurons. For example, in brain slices from dopamine-denervated rats, the D2 agonist LY 171555 has been shown to reduce the frequency and amplitude of spontaneous excitatory postsynaptic potentials in striatal neurons, indicating a modulatory role in glutamatergic transmission. nih.gov Furthermore, D2 agonists can increase an inward rectifier potassium (K+) conductance in cultured dopaminergic neurons from the substantia nigra. nih.gov In vivo electrophysiological recordings in animal models of obsessive-compulsive disorder have been used to assess the impact of the D2 agonist quinpirole (B1680403) on the activity of dopamine neurons in the ventral tegmental area. researchgate.net Studies have also shown that D2 receptor activation can suppress GABA release evoked by stimulation of globus pallidus externa (GPe) axons and also suppress tonic GABAergic inhibition of substantia nigra pars reticulata (SNr) spiking. biorxiv.org This can lead to an increase in the firing rate of SNr neurons. biorxiv.org In dopamine-depleted animals, D2 agonists have been found to depress the synapse between the globus pallidus and the substantia nigra. frontiersin.org
Biochemical Assessments:
In Vivo Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels in the brain of freely moving animals. Systemic administration of the D2 agonist quinpirole has been shown to increase extracellular neurotensin (B549771) levels in the caudate and nucleus accumbens. nih.gov In vivo microdialysis has also been used to demonstrate that D2 agonists like pramipexole (B1678040) can decrease the extracellular concentration of dopamine and its metabolites in the striatum of rats. researchgate.net Interestingly, the effects of D2 agonists on dopamine release can vary by brain region. For instance, quinpirole failed to modify extracellular dopamine in the medial prefrontal cortex (mPFC) of control rats but did reduce it when the norepinephrine (B1679862) transporter was inactivated. frontiersin.org
Fast-Scan Cyclic Voltammetry (FSCV): FSCV is a powerful electrochemical technique for monitoring real-time changes in dopamine concentration with high temporal and spatial resolution. wikipedia.orgbiorxiv.orgfsu.edu It can be used to evaluate the pharmacological action of D2 agonists on dopamine release and clearance. wikipedia.orgnih.gov For example, the D2 agonist quinpirole has been shown to reduce electrically stimulated dopamine release in the mouse striatum. nih.govbiorxiv.org FSCV studies have demonstrated that D2 agonists inhibit dopamine release to a greater extent than D1 agonists. biorxiv.org This technique is particularly useful for characterizing the function of D2 autoreceptors. nih.gov
Table 2: Neurophysiological and Biochemical Methods for D2 Agonist Evaluation
| Method | Principle | Information Gained | Example Finding with D2 Agonist |
|---|---|---|---|
| In Vitro Slice Electrophysiology | Recording of electrical activity from neurons in brain slices. | Effects on neuronal excitability, synaptic transmission, and ion channel function. | LY 171555 reduces spontaneous excitatory postsynaptic potentials in striatal neurons. nih.gov |
| In Vivo Microdialysis | Measurement of extracellular neurotransmitter concentrations in the brain of awake animals. | Modulation of neurotransmitter release and metabolism. | Quinpirole increases extracellular neurotensin levels in the striatum and nucleus accumbens. nih.gov |
| Fast-Scan Cyclic Voltammetry (FSCV) | Real-time electrochemical detection of dopamine release and uptake. | Dynamics of dopamine neurotransmission with sub-second resolution. | Quinpirole inhibits electrically stimulated dopamine release in the striatum. nih.govbiorxiv.org |
Behavioral Paradigms for Evaluating Agonist Effects (e.g., locomotor activity, specific motor behaviors, social behaviors)
A range of behavioral paradigms are utilized in preclinical research to assess the effects of Dopamine D2 receptor agonists on motor function, specific motor patterns, and more complex behaviors. These tests are crucial for understanding the therapeutic potential and possible side effects of these compounds.
Locomotor Activity: Open-field tests are commonly used to measure general locomotor activity, including horizontal movement and rearing behavior. jneurosci.org The administration of D2 agonists can have varied effects depending on the specific compound and the animal model. For instance, in zebrafish, the D2/D3 agonist quinpirole has been shown to have controversial effects on learning and memory performance in different paradigms. biorxiv.org
Rotational Behavior: In unilateral 6-hydroxydopamine (6-OHDA)-lesioned rodent models of Parkinson's disease, systemic administration of dopamine agonists induces contralateral rotation (turning away from the lesioned side). mdbneuro.comdoi.org This rotational behavior is a widely used measure to assess the motor effects of these drugs. mdbneuro.com The intensity of rotation can be dose-dependent. frontiersin.org Repeated administration of D2 agonists can lead to a sensitization of this rotational response. frontiersin.orgconicet.gov.ar Different D2 agonists, such as quinpirole, pramipexole, and ropinirole (B1195838), have been evaluated using this paradigm. frontiersin.org
Specific Motor Behaviors (Dyskinesia): Animal models, particularly 6-OHDA-lesioned rats, can develop abnormal involuntary movements (AIMs) that resemble the dyskinesias seen in Parkinson's disease patients undergoing long-term levodopa (B1675098) therapy. frontiersin.orgconicet.gov.ar These AIMs can be scored to evaluate the dyskinesiogenic potential of D2 agonists. conicet.gov.ar Studies have shown that while some D2 agonists induce both rotational behavior and AIMs, others may show a dissociation between these two effects, suggesting different underlying mechanisms. conicet.gov.ar
Prepulse Inhibition (PPI): PPI of the acoustic startle response is a measure of sensorimotor gating, which is disrupted in certain neuropsychiatric disorders. The role of D2 receptors in modulating PPI has been investigated using D2 receptor knockout mice. jneurosci.orgnih.gov
Cognitive and Social Behaviors: The influence of D2 agonists on cognitive functions like associative learning and memory has been studied in paradigms such as the plus-maze and latent learning tasks in zebrafish. biorxiv.org Additionally, D2 agonists have been used to model compulsive behaviors in rodents, which can be relevant for studying disorders like obsessive-compulsive disorder. researchgate.net The impact of D2 receptor tone on decision-making and foraging strategies has been explored in behavioral paradigms where reward availability is unexpectedly altered. nih.gov
Table 3: Behavioral Paradigms for D2 Agonist Evaluation
| Behavioral Paradigm | Measured Outcome | Relevance for D2 Agonist Evaluation | Example Finding with D2 Agonist |
|---|---|---|---|
| Open-Field Test | Locomotor activity, rearing, stereotypy. jneurosci.org | Assesses general motor stimulation or suppression. | Controversial effects of quinpirole on locomotor and cognitive behaviors in zebrafish. biorxiv.org |
| Rotational Behavior (6-OHDA model) | Contralateral rotations. mdbneuro.comdoi.org | Evaluates the potency and efficacy of anti-parkinsonian effects. | Dopamine agonists like quinpirole induce contralateral rotation in a dose-dependent manner. frontiersin.org |
| Abnormal Involuntary Movements (AIMs) | Scoring of dyskinetic-like movements. conicet.gov.ar | Assesses the potential to induce dyskinesia. | Repeated treatment with some D2 agonists can enhance AIMs. conicet.gov.ar |
| Prepulse Inhibition (PPI) | Sensorimotor gating. jneurosci.orgnih.gov | Investigates effects on information processing relevant to psychosis. | The D1/D2 agonist apomorphine (B128758) disrupts PPI in wild-type and D2R mutant mice, but not D1R knockout mice. jneurosci.org |
Preclinical Imaging Techniques (e.g., PET, Autoradiography)
Preclinical imaging techniques are vital for visualizing and quantifying the distribution and density of Dopamine D2 receptors in the brain, as well as for assessing the in vivo effects of D2 receptor agonists.
Autoradiography: This technique uses radiolabeled ligands to visualize the distribution of receptors in tissue sections. It has been extensively used to map the location of D2 receptors in the rat and human brain. jneurosci.orgjneurosci.orgnih.gov High densities of D2 receptors have been identified in areas such as the caudate-putamen, nucleus accumbens, olfactory tubercle, and substantia nigra pars compacta. jneurosci.orgnih.gov Autoradiography can be performed using either D2 receptor agonists or antagonists as the radioligand. nih.govmcmaster.ca For example, the selective D2 agonist ³H-205-502 has been used to localize D2 receptors, revealing their presence in various dopamine-innervated regions. jneurosci.org Competition studies with unlabeled D2 agonists can confirm the specificity of the radioligand binding. jneurosci.org Quantitative autoradiography allows for the determination of receptor density (Bmax) and affinity (Kd) in different brain regions. jneurosci.orgmcmaster.ca
Positron Emission Tomography (PET): PET is a non-invasive in vivo imaging technique that allows for the visualization and quantification of receptor occupancy by a drug. In the context of D2 receptor agonists, PET can be used to determine the extent to which the agonist binds to D2 receptors in the living brain at different doses. This information is crucial for understanding the dose-response relationship of a drug and for guiding dose selection in clinical trials. While the provided search results focus more on autoradiography, PET is a standard and essential tool in modern drug development for CNS targets, including D2 agonists.
Table 4: Preclinical Imaging Techniques for D2 Receptor Agonist Evaluation
| Technique | Principle | Application for D2 Agonist Evaluation | Example Finding |
|---|---|---|---|
| Autoradiography | Visualization of radiolabeled ligand binding to receptors in tissue sections. | Mapping the anatomical distribution and density of D2 receptors. jneurosci.orgjneurosci.orgnih.gov Assessing changes in receptor levels in disease models. | High densities of D2 receptors are found in the caudate-putamen, nucleus accumbens, and substantia nigra. jneurosci.orgnih.gov |
| Positron Emission Tomography (PET) | Non-invasive in vivo imaging of radiotracer distribution. | Quantifying D2 receptor occupancy by an agonist in the living brain. Determining the relationship between dose, receptor occupancy, and clinical effects. | (General application) PET can demonstrate dose-dependent occupancy of D2 receptors by an agonist. |
Genetic Manipulation Models (e.g., Receptor Knockout Animals)
Genetically modified animal models, particularly mice with targeted deletions (knockout) of specific dopamine receptor subtypes, have been instrumental in dissecting the precise roles of the D2 receptor and in evaluating the specificity and mechanism of action of D2 receptor agonists.
D2 Receptor Knockout (D2R-/-) Mice: Mice completely lacking the D2 receptor exhibit a range of behavioral and physiological alterations. They typically show reduced locomotor activity and hypoactivity. pnas.orgnih.govfrontiersin.orgjax.org These mice also display impaired motor coordination in tasks like the rotarod test. pnas.orgnih.gov Interestingly, while D2R knockout mice have motor deficits, they are not considered a direct model of Parkinson's disease. nih.govjneurosci.org The absence of the D2 receptor also leads to chronic hyperprolactinemia and pituitary gland abnormalities. jax.org
Evaluating D2 Agonist Effects: A key application of D2R knockout mice is to confirm that the effects of a putative D2 agonist are indeed mediated by the D2 receptor. For example, the D2 agonist quinpirole, which typically suppresses locomotor activity, is ineffective in D2R knockout mice, confirming its mechanism of action. jneurosci.orgmdpi.com Similarly, amphetamine, an indirect dopamine agonist, fails to disrupt prepulse inhibition in D2R knockout mice, highlighting the crucial role of the D2 receptor in this effect. jneurosci.orgnih.gov
Dissecting D1 vs. D2 Receptor Roles: By comparing the phenotypes of D1 receptor knockout mice, D2 receptor knockout mice, and mice with combined deletions, researchers can elucidate the distinct and interactive functions of these two major dopamine receptor subtypes. pnas.orgfrontiersin.org For instance, while D2R knockout mice are hypoactive, D1R knockout mice can be hyperactive in their home cage environment. frontiersin.orgresearchgate.net Studies on L-DOPA-induced dyskinesia have shown that D1 receptor knockout completely blocks this side effect, whereas D2R knockout mice still develop dyskinesias, indicating a primary role for D1 receptor stimulation in this phenomenon. frontiersin.org
D2L and D2S Isoform-Specific Knockouts: More subtle genetic modifications have been created to target the long (D2L) and short (D2S) isoforms of the D2 receptor. Mice lacking the D2L isoform (but still expressing D2S) show reduced locomotion and rearing behavior. jneurosci.org These models allow for the investigation of the distinct functions of the two D2 receptor isoforms. jneurosci.org
Table 5: Findings from D2 Receptor Knockout (D2R-/-) Mouse Models
| Behavioral/Physiological Domain | Phenotype in D2R-/- Mice | Implication for D2 Receptor Function |
|---|---|---|
| Locomotor Activity | Reduced horizontal activity and hypoactivity. nih.govfrontiersin.org | The D2 receptor is critical for maintaining normal levels of spontaneous movement. |
| Motor Coordination | Impaired performance on the rotarod test. pnas.orgnih.gov | D2 receptor signaling is necessary for proper motor coordination. |
| Response to D2 Agonists | Insensitive to the motor effects of agonists like quinpirole. jneurosci.orgmdpi.com | Confirms that the observed effects of these drugs are mediated through the D2 receptor. |
| L-DOPA-Induced Dyskinesia | Still develop dyskinesias, unlike D1R knockout mice. frontiersin.org | Suggests that D1 receptor stimulation, rather than D2, is the primary driver of dyskinesia. |
| Neuroendocrine Function | Chronic hyperprolactinemia and pituitary hyperplasia. jax.org | Highlights the role of D2 receptors in the tonic inhibition of prolactin release. |
Neuropharmacological and Physiological Mechanisms of Dopamine D2 Receptor Agonist 2 Action in Preclinical Studies
Modulation of Dopaminergic Circuits and Neurotransmission
Preclinical research has established that D2RA-2 exerts a powerful modulatory influence on dopaminergic neurotransmission through a dual mechanism involving both presynaptic and postsynaptic D2 receptors.
| Receptor Location | Mechanism of Action | Physiological Consequence | Reference |
|---|---|---|---|
| Presynaptic Terminal | Activation of D2 autoreceptors; inhibition of voltage-gated Ca²+ channels. | Decreased synaptic dopamine (B1211576) release. | |
| Somatodendritic | Activation of D2 autoreceptors; activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. | Hyperpolarization of the neuron, decreased firing rate, and reduced dopamine synthesis. | |
| Postsynaptic Neuron | Activation of postsynaptic D2 receptors; inhibition of adenylyl cyclase. | Inhibition of the postsynaptic neuron (e.g., medium spiny neurons of the indirect pathway). |
Effects on Specific Brain Regions (e.g., Striatum, Nucleus Accumbens, Substantia Nigra, Ventral Tegmental Area)
The functional outcomes of D2RA-2 administration are highly dependent on the specific brain region and the local expression patterns of D2 receptors.
Striatum: In the dorsal striatum, a region critical for motor control, D2 receptors are densely expressed on medium spiny neurons (MSNs) of the "indirect pathway." In vitro electrophysiological studies have shown that application of D2RA-2 hyperpolarizes these MSNs, reducing their excitability. This action directly modulates the output of the basal ganglia, a fundamental mechanism underlying the compound's effects on motor function.
Nucleus Accumbens (NAc): As a key component of the brain's reward circuitry, the NAc also contains a high density of D2 receptors. Preclinical microdialysis experiments have demonstrated that local administration of D2RA-2 into the NAc shell effectively suppresses dopamine release, consistent with its action on presynaptic D2 autoreceptors. This modulation of the mesolimbic pathway is central to its influence on motivational and reward-related behaviors.
Substantia Nigra (SNc) and Ventral Tegmental Area (VTA): These midbrain nuclei contain the cell bodies of dopaminergic neurons that form the nigrostriatal and mesolimbic/mesocortical pathways, respectively. D2RA-2 acts potently on the somatodendritic D2 autoreceptors in both the SNc and VTA. Single-unit recordings from these neurons in preclinical models show that D2RA-2 administration causes a dose-dependent decrease in their spontaneous firing rate, effectively "braking" the entire dopaminergic system at its source.
| Brain Region | Primary D2 Receptor Population Targeted | Observed Neurophysiological Effect | References |
|---|---|---|---|
| Striatum | Postsynaptic receptors on indirect pathway MSNs | Inhibition and hyperpolarization of MSNs; modulation of basal ganglia output. | , , |
| Nucleus Accumbens | Presynaptic autoreceptors and postsynaptic receptors | Suppression of local dopamine release and modulation of reward signaling. | |
| Substantia Nigra (SNc) | Somatodendritic autoreceptors | Decreased firing rate of nigrostriatal dopaminergic neurons. | , |
| Ventral Tegmental Area (VTA) | Somatodendritic autoreceptors | Decreased firing rate of mesolimbic/mesocortical dopaminergic neurons. |
Interactions with Other Neurotransmitter Systems (e.g., Adenosinergic, Serotonergic)
The neuropharmacological profile of D2RA-2 is not confined to the dopamine system. Significant functional interactions with adenosinergic and serotonergic systems have been identified.
Adenosinergic System: A well-characterized antagonistic relationship exists between dopamine D2 and adenosine (B11128) A2A receptors, particularly in the striatum. Preclinical studies show that the inhibitory effects of D2RA-2 on neuronal activity can functionally oppose the excitatory effects mediated by adenosine acting at A2A receptors. By activating D2 receptors, D2RA-2 effectively counteracts A2A receptor-mediated signaling cascades, representing a critical point of interaction between these two neuromodulatory systems.
Serotonergic System: The interaction with the serotonin (B10506) (5-HT) system is more complex. D2 receptors are expressed on certain populations of serotonergic neurons. In vivo microdialysis studies have indicated that systemic administration of D2RA-2 can lead to secondary changes in serotonin metabolism and release in brain regions such as the prefrontal cortex and hippocampus. This effect is thought to be indirect, resulting from the D2RA-2-induced modulation of dopamine-serotonin circuit interactions rather than direct, high-affinity binding to serotonin receptors.
Cross-talk with Other Receptor Systems (e.g., D1, D3, A2A)
At the molecular level, D2RA-2's effects are shaped by its cross-talk with other G-protein coupled receptors.
Dopamine D1 Receptors: The functional output of the striatum depends on a delicate balance between D1 (Gs-coupled, excitatory) and D2 (Gi/o-coupled, inhibitory) receptor signaling. By selectively activating D2 receptors, D2RA-2 shifts this balance towards inhibition. It directly opposes D1-mediated stimulation of adenylyl cyclase and cyclic AMP (cAMP) production, a canonical example of antagonistic receptor cross-talk within the same neurotransmitter system.
Dopamine D3 Receptors: Receptor binding assays have revealed that D2RA-2, while primarily a D2 agonist, also possesses significant affinity for the dopamine D3 receptor, a closely related member of the D2-like family. This D2/D3 receptor profile is crucial, as D3 receptors are highly expressed in limbic regions like the nucleus accumbens. Therefore, a portion of D2RA-2's effects in these areas is mediated through co-activation of D3 receptors.
Adenosine A2A Receptors: Beyond the system-level interaction, there is direct cross-talk at the cellular level. Activation of D2 receptors by D2RA-2 has been shown to inhibit the signaling capacity of co-expressed A2A receptors. This intramembrane interaction means that D2RA-2 can reduce the ability of A2A receptors to stimulate cAMP production even in the presence of adenosine.
Role in Receptor Heteromerization (e.g., A2A-D2 Heteromers)
A key advance in understanding D2RA-2's mechanism involves its interaction with receptor heteromers, which are complexes formed by two or more different receptors.
The most studied of these is the adenosine A2A-dopamine D2 receptor heteromer (A2A-D2), which is highly concentrated in the striatum. Studies using biophysical techniques like Bioluminescence Resonance Energy Transfer (BRET) have confirmed the existence of this complex. Within the A2A-D2 heteromer, the two receptors are in close physical proximity and exert reciprocal allosteric inhibition. Research has shown that the binding of D2RA-2 to the D2 receptor protomer within the heteromer induces a conformational change that reduces the affinity of the A2A receptor for its endogenous ligand, adenosine. Furthermore, D2RA-2-mediated activation of the D2 receptor component potently blunts the Gs/olf-mediated signaling originating from the A2A receptor. This heteromer-specific mechanism is a cornerstone of the antagonistic functional interaction between adenosine and dopamine signaling in the brain.
| Interacting System/Receptor | Nature of Interaction | Consequence of D2RA-2 Activation | References |
|---|---|---|---|
| Dopamine D1 Receptor | Functional antagonism | Opposes D1-mediated stimulation of cAMP production. | , |
| Dopamine D3 Receptor | Agonism | Co-activation of D3 receptors, contributing to effects in limbic brain regions. | |
| Adenosine A2A Receptor | Functional antagonism and allosteric inhibition within heteromers | Inhibits A2A-mediated signaling and reduces affinity of A2A for adenosine. | , |
| A2A-D2 Heteromer | Binding to D2 protomer | Induces conformational change in the heteromer, inhibiting A2A receptor function. | , |
Preclinical Therapeutic Implications and Novel Research Applications of Dopamine D2 Receptor Agonist 2
Neurodegenerative Disorders: Preclinical Models
The therapeutic potential of dopamine (B1211576) D2 receptor agonists in neurodegenerative disorders, particularly Parkinson's disease, has been extensively investigated in a variety of preclinical models. These studies provide crucial insights into the mechanisms by which these compounds may alleviate symptoms and potentially slow disease progression.
Parkinson's Disease Pathomechanisms and Agonist Modulations
Preclinical research has demonstrated that dopamine D2 receptor agonists can effectively modulate the motor deficits characteristic of Parkinson's disease. In rodent models where dopaminergic neurons are depleted using neurotoxins like 6-hydroxydopamine (6-OHDA), D2 agonists have been shown to improve motor performance. For instance, the novel D2/D3 receptor agonist D-512 demonstrated superior and longer-lasting anti-parkinsonian benefits in motor assays compared to the clinically used drug ropinirole (B1195838). michaeljfox.orgbinghamton.edu Studies in animal models indicate that activation of the postsynaptic D2 receptor subtype provides the most significant symptomatic improvement in Parkinson's disease. nih.gov
The efficacy of these agonists is linked to their ability to stimulate D2 receptors in the striatum, mimicking the action of dopamine and thereby compensating for its loss. mdpi.com For example, pramipexole (B1678040), a full dopamine agonist with high selectivity for the D2 receptor family, has been effective in ameliorating parkinsonian signs in animal models. nih.gov Similarly, rotigotine (B252), another D2-like receptor agonist, has been shown to protect dopaminergic neurons against 6-OHDA-induced toxicity in a mouse model of Parkinson's disease. jbtr.or.kr The protective effect of rotigotine appears to be more strongly mediated through the D2 receptor than the D3 receptor. jbtr.or.kr
Interestingly, some D2 receptor agonists exhibit unique properties that may offer advantages over existing treatments. D-512, for example, is not only effective in treating motor symptoms but also possesses antioxidant properties, which is significant given that excessive oxidative stress is a major contributor to the pathology of Parkinson's disease. binghamton.edu
Interactive Data Table: Preclinical Modulation of Parkinson's Disease Models by D2 Receptor Agonists
| Preclinical Model | D2 Receptor Agonist | Key Findings |
| 6-OHDA-lesioned rats | D-512 | Superior and more sustained anti-parkinsonian effects compared to ropinirole. michaeljfox.orgbinghamton.edu |
| 6-OHDA-lesioned rats | Ropinirole | Used as a comparator to demonstrate the superior efficacy of D-512. michaeljfox.orgbinghamton.edu |
| Animal models of PD | Pramipexole | Ameliorated parkinsonian signs. nih.gov |
| 6-OHDA-induced mouse model | Rotigotine | Inhibited the loss of tyrosine hydroxylase positive cells, indicating neuroprotection. jbtr.or.kr |
Neuroprotection Mechanisms (e.g., against oxidative stress)
A growing body of preclinical evidence suggests that dopamine D2 receptor agonists may possess neuroprotective properties, offering the potential to slow the progressive loss of dopaminergic neurons in Parkinson's disease. mdpi.comnih.gov These neuroprotective effects are thought to be mediated through several mechanisms, including antioxidant actions and the stabilization of mitochondria. nih.gov
Dopamine metabolism itself can generate reactive oxygen species, contributing to oxidative stress and neurodegeneration. mdpi.com By stimulating presynaptic D2 autoreceptors, dopamine agonists can reduce dopamine synthesis and turnover, which may in turn minimize oxidative stress arising from dopamine metabolism. nih.gov Pramipexole, for instance, has been suggested to have neuroprotective properties due to its ability to reduce dopamine turnover and its low oxidation potential, which may allow it to act as an oxyradical scavenger. nih.gov
Furthermore, D2 receptor agonists have been shown to protect neurons from various neurotoxins in vitro and in vivo. nih.gov For example, bromocriptine (B1667881) and pramipexole have demonstrated neuroprotective effects in parkinsonian models. nih.gov The novel agonist D-512 is also noted for its antioxidant properties, which may contribute to its neuroprotective potential. binghamton.edu In vivo studies have shown that D2-selective agonists can protect hippocampal neurons from degeneration following cerebral ischemia. nih.gov The activation of D2-like receptors can trigger the Akt signaling pathway, which is associated with cell survival and has been observed in the striatum following agonist administration. nih.gov
Interactive Data Table: Neuroprotective Mechanisms of D2 Receptor Agonists in Preclinical Models
| Neuroprotective Mechanism | D2 Receptor Agonist(s) | Preclinical Model/Finding |
| Antioxidant effects | Pramipexole, D-512 | Reduced dopamine turnover and potential oxyradical scavenging. nih.gov D-512 possesses inherent antioxidant properties. binghamton.edu |
| Mitochondrial stabilization | Bromocriptine, Pramipexole | Implicated as a general mechanism of neuroprotection for D2 agonists. nih.gov |
| Induction of anti-apoptotic Bcl-2 family | Bromocriptine, Pramipexole | Suggested as a potential mechanism of neuroprotection. nih.gov |
| Protection against neurotoxins | Bromocriptine, Pramipexole, Rotigotine | Demonstrated protection in various in vitro and in vivo parkinsonian models. jbtr.or.krnih.gov |
| Activation of pro-survival signaling | D2-like agonists | Activation of the Akt signaling pathway in the striatum. nih.gov |
Neuropsychiatric Conditions: Preclinical Models
Dopamine D2 receptor agonists are also being investigated for their potential therapeutic applications in neuropsychiatric conditions, most notably schizophrenia, as well as in the regulation of mood and behavior.
Schizophrenia-related Mechanisms and Agonist Modulation
The dopamine hypothesis of schizophrenia posits that an excess of dopaminergic activity contributes to the positive symptoms of the disorder. cambridge.org Consequently, D2 receptor antagonists have been a cornerstone of antipsychotic treatment. mdpi.com However, partial D2 receptor agonists, such as aripiprazole (B633), represent a different therapeutic approach. cambridge.orgoup.com These compounds act as "dopamine system stabilizers," functioning as antagonists in a hyperdopaminergic state and as agonists in a hypodopaminergic state. cambridge.org
Preclinical models of schizophrenia often involve inducing dopamine hyperactivity, for example, with amphetamine. oup.com In such models, partial D2 agonists like aripiprazole and bifeprunox (B1207133) have been shown to inhibit behaviors associated with psychosis. cambridge.orgoup.com Aripiprazole, in particular, has been classified as a potent D2 receptor partial agonist in preclinical studies. cambridge.org The allosteric modulator PAOPA has also shown promise in an amphetamine-sensitized preclinical model of schizophrenia by preventing and reversing behavioral and biochemical abnormalities. acs.org
Interactive Data Table: Modulation of Schizophrenia-related Preclinical Models by D2 Receptor Agonists
| Preclinical Model | D2 Receptor Agonist/Modulator | Key Findings |
| Amphetamine-induced hyperlocomotion | Aripiprazole, Bifeprunox, Preclamol, Terguride, OPC-4392 | All compounds inhibited amphetamine-induced locomotion. oup.com |
| Conditioned avoidance response | Aripiprazole, Bifeprunox, Preclamol, Terguride, OPC-4392 | All compounds inhibited the conditioned avoidance response. oup.com |
| Amphetamine-sensitized model | PAOPA (allosteric modulator) | Prevented and reversed behavioral and biochemical abnormalities. acs.org |
Mood and Behavioral Regulation
The dopaminergic system plays a critical role in mood regulation and various behaviors, including motivation and impulsivity. mdpi.com Preclinical studies have shown that manipulating dopamine signaling, particularly at the D2 receptor, can influence these functions. nih.gov
In animal models of depression, such as the olfactory bulbectomy model, D2/D3 receptor agonists like pramipexole have demonstrated antidepressant-like effects. scielo.br The selective D2 receptor agonist Ropinirole has been found to alleviate depression-like behaviors in prenatally stressed rats, potentially by upregulating tyrosine hydroxylase and increasing neurogenesis in the hippocampus. frontiersin.org
Dopamine D2 receptor signaling in the ventral striatum is closely linked to motivation and the willingness to expend effort for rewards. nih.gov Increased D2 receptor signaling in this region enhances motivation in preclinical models. nih.gov Conversely, D2/D3 receptor agonists like pramipexole and ropinirole have been shown to induce risk-taking behaviors in rodents, highlighting their role in decision-making processes. mdpi.com In adult zebrafish, the D2/D3 receptor agonist quinpirole (B1680403) has been observed to alter behavioral patterns, including increased swimming activity and anxiety-like behaviors. biorxiv.org
Interactive Data Table: Effects of D2 Receptor Agonists on Mood and Behavior in Preclinical Models
| Behavioral Paradigm/Model | D2 Receptor Agonist | Observed Effect |
| Olfactory bulbectomized rats (depression model) | Pramipexole | Antidepressant-like effects. scielo.br |
| Prenatally stressed rats (depression model) | Ropinirole | Alleviation of depressive-like behaviors. frontiersin.org |
| Rodent models of decision-making | Pramipexole, Ropinirole | Induction of risk-taking behaviors. mdpi.com |
| Adult zebrafish | Quinpirole | Altered swim activity and anxiety-like behaviors. biorxiv.org |
Endocrine System Regulation: Preclinical Models
Dopamine, acting through D2 receptors, is a key regulator of hormone secretion from the pituitary gland. nih.gov This has significant implications for the treatment of certain endocrine tumors, and preclinical models have been instrumental in elucidating these mechanisms.
Dopamine agonists are highly effective in treating prolactinomas, which are pituitary tumors that express high levels of D2 receptors. nih.gov In preclinical models, D2 agonists have been shown to reduce tumor size and hormone secretion. nih.gov The inhibitory effect of dopamine on prolactin release is a well-established physiological process. conicet.gov.ar
The application of D2 agonists extends beyond prolactinomas. Preclinical models of other pituitary tumors, such as those associated with Cushing's disease and acromegaly, also demonstrate the expression of D2 receptors. nih.gov In cell lines and cultured tumors from these models, D2 agonists have been effective in reducing hormone secretion and inhibiting tumor cell proliferation. nih.govbioscientifica.com For example, in a human neuroendocrine pancreatic cell line, the D2 agonist quinpirole was shown to decrease intracellular cAMP levels, and the D2-preferential compound cabergoline (B1668192) inhibited cell proliferation in lung and prostate cancer cell lines that express D2 receptors. bioscientifica.com
Furthermore, D2 receptors are expressed in pancreatic beta-cells, where they inhibit insulin (B600854) secretion. conicet.gov.ar In rodent models, D2 receptor knockout mice exhibit glucose intolerance and abnormal insulin secretion. conicet.gov.ar Conversely, administration of the D2 agonist bromocriptine to diabetic or obese animal models has been shown to improve glucose intolerance and reduce high insulin levels. conicet.gov.ar
Interactive Data Table: Endocrine Regulation by D2 Receptor Agonists in Preclinical Models
| Preclinical Model | D2 Receptor Agonist | Key Findings |
| Preclinical models of pituitary tumors (prolactinomas, Cushing's, acromegaly) | Dopamine Agonists (general) | Reduced tumor size and hormone secretion; arrested tumor proliferation. nih.gov |
| Human neuroendocrine pancreatic cell line (BON) | Quinpirole | Decreased intracellular cAMP levels. bioscientifica.com |
| Lung and prostate cancer cell lines | Cabergoline | Inhibited cell proliferation. bioscientifica.com |
| Diabetic/obese animal models | Bromocriptine | Improved glucose intolerance and reduced high insulin levels. conicet.gov.ar |
| D2 receptor knockout mice | N/A (genetic model) | Exhibited glucose intolerance and abnormal insulin secretion. conicet.gov.ar |
Metabolic Regulation: Preclinical Models
Glycemic Control and Insulin Sensitivity Mechanisms
Preclinical research has uncovered a significant role for dopamine D2 receptor agonists in metabolic regulation, particularly in improving glycemic control and insulin sensitivity. These effects appear to be mediated through a combination of central and peripheral actions.
Centrally, D2R agonists are thought to augment low hypothalamic dopamine levels and inhibit excessive sympathetic tone, which can lead to a reduction in post-meal plasma glucose levels, primarily through enhanced suppression of hepatic glucose production. diabetesjournals.org Animal models of obesity and diabetes, such as the ob/ob mouse and the Zucker fatty rat, exhibit reduced dopamine levels in key hypothalamic nuclei. diabetesjournals.org Administration of bromocriptine in these models has been shown to improve glucose intolerance and reduce high insulin and lipid levels. conicet.gov.ar
Peripherally, dopamine D2 receptors are expressed on pancreatic β-cells, and their activation can modulate insulin secretion. frontiersin.orgoup.com In vitro studies using isolated pancreatic islets have shown that dopamine inhibits glucose-stimulated insulin secretion (GSIS), an effect blocked by a D2R antagonist. oup.com This suggests that D2R agonists may induce a state of "beta-cell rest," which could reduce cytotoxic stress on these cells and re-sensitize insulin-resistant tissues. nih.gov However, the long-term effects are complex, as mice lacking the D2 receptor exhibit impaired insulin secretion and glucose intolerance, indicating a crucial role for this receptor in normal β-cell function. oup.com
Furthermore, D2R agonists can also influence glucagon (B607659) secretion from pancreatic α-cells, with agonism of D2Rs leading to diminished glucagon release, which helps to reduce hyperglycemia. nih.govresearchgate.net
Adipocyte and Skeletal Muscle Effects
The metabolic benefits of dopamine D2 receptor agonists extend to peripheral tissues like adipose tissue and skeletal muscle. Human adipocytes express dopamine D2 receptors, and their activation can influence lipid metabolism. frontiersin.orgnih.gov
In a preclinical study using high-fat and fructose-fed rats, the D2R agonist cabergoline was found to counteract lipid accumulation in both adipose and skeletal muscle tissues. endocrine-abstracts.org This effect was associated with the promotion of lipid oxidation pathways. In vitro experiments with 3T3L1 adipocytes showed that cabergoline inhibited lipid accumulation and stimulated key proteins involved in energy metabolism, such as pAMPK. endocrine-abstracts.org Another D2R agonist, bromocriptine, has been shown to remodel adipose tissue dopaminergic signaling and upregulate catabolic pathways, leading to an improved metabolic profile in type 2 diabetic rats. nih.gov Specifically, bromocriptine treatment in diabetic rats fed a high-caloric diet reduced adiposity and restored levels of GLUT4 and PPARγ in peri-epididymal white adipose tissue. nih.gov
Novel Preclinical Applications and Mechanistic Discoveries
Prostate Cancer
Emerging preclinical research has identified a potential role for dopamine D2 receptor agonists in the treatment of prostate cancer. The dopamine D2 receptor is expressed in prostate cancer cell lines. researchgate.net In vitro studies have demonstrated that D2R agonists can reduce the viability of prostate cancer cells. benthamscience.com
Ex vivo and in vivo preclinical models have shown promising results. For instance, the combination of the D2R agonist bromocriptine with the chemotherapy drug docetaxel (B913) was found to effectively reduce tumor growth and bone metastasis in prostate cancer xenograft models. researchgate.netnih.gov This suggests that repositioning D2R agonists could enhance the efficacy of existing chemotherapies for metastatic prostate cancer. nih.gov Mechanistically, it is proposed that modulators of the dopamine receptor-interleukin-6 (IL-6) pathway could be a novel therapeutic strategy. benthamscience.com
Migraine Pathogenesis
The dopaminergic system, and specifically the D2 receptor, has been implicated in the pathophysiology of migraine. plos.orgnih.gov While the exact mechanisms are still being elucidated, preclinical studies suggest that D2 receptor activation may influence central nociceptive sensitization in chronic migraine. plos.org
Preclinical studies in rats indicate that dopamine can attenuate nociceptive signaling in the trigeminocervical complex, a key area involved in migraine pathophysiology that expresses dopamine receptors. plos.orgmedrxiv.org In a rat model of migraine induced by nitroglycerin, the dopaminergic agonist apomorphine (B128758) exacerbated nociceptive reactions. researchgate.net Conversely, D2 receptor antagonists have shown efficacy in reducing migraine-related parameters in animal models. researchgate.net These findings highlight the complex role of D2 receptor signaling in migraine and suggest that modulation of this pathway could be a therapeutic target.
Future Directions in Dopamine D2 Receptor Agonist 2 Research
Advancements in Biased Ligand Discovery and Characterization
A pivotal shift in D2R agonist research is the focus on "biased agonism," also known as functional selectivity. This concept acknowledges that the D2 receptor does not act as a simple on/off switch but can initiate multiple intracellular signaling cascades upon activation. The two primary pathways are the canonical Gαi/o-protein pathway, associated with many of the desired therapeutic effects, and the β-arrestin pathway, which is implicated in receptor desensitization and certain adverse effects. Biased agonists are compounds meticulously designed to preferentially activate one pathway over the other.
The discovery of these ligands has been accelerated by new screening paradigms. High-throughput screening (HTS) platforms now utilize cell lines engineered to report separately on G-protein activation and β-arrestin recruitment. Techniques like Bioluminescence Resonance Energy Transfer (BRET) allow for real-time, quantitative measurement of these distinct signaling events. For instance, a BRET assay can measure the proximity of the D2R to G-protein subunits (a proxy for activation) or to β-arrestin proteins.
Furthermore, recent cryo-electron microscopy (cryo-EM) structures of the D2R in complex with different ligands (including G-proteins and β-arrestins) have provided an unprecedented atomic-level blueprint. This structural information fuels computational modeling and structure-based drug design, enabling chemists to rationally synthesize novel molecules with a predicted signaling bias. The goal is to develop G-protein-biased D2R agonists that retain the therapeutic efficacy of older drugs while minimizing the recruitment of β-arrestin, potentially leading to treatments with improved long-term tolerability. Experimental compounds such as MLS1547 and UNC9994 have demonstrated significant G-protein bias in preclinical studies, validating this as a promising research direction.
Table 1: Comparative Signaling Profiles of D2R Agonist Classes (Click to expand)
| Agonist Class | Gαi/o Pathway Activation | β-Arrestin Pathway Recruitment | Key Research Rationale | Exemplary Compound Type |
|---|---|---|---|---|
| Full Agonist (Traditional) | High (+++) | High (+++) | Maximizes receptor response. | Pramipexole (B1678040), Ropinirole (B1195838) |
| Partial Agonist | Moderate (++) | Moderate (++) | Acts as a functional stabilizer, activating in low-dopamine states and competing in high-dopamine states. | Aripiprazole (B633) |
| G-Protein Biased Agonist | High (+++) | Low/Negligible (+) | To achieve therapeutic effects (via G-protein) while minimizing receptor desensitization and side effects (via β-arrestin). | MLS1547 (Experimental) |
| β-Arrestin Biased Agonist | Low/Negligible (+) | High (+++) | Primarily a research tool to investigate the specific functions of the β-arrestin pathway. | UNC9994 (Experimental) |
Integration of Advanced Imaging and Electrophysiological Techniques
Understanding the precise impact of novel D2R agonists within the complex circuitry of the living brain is a critical research frontier. Future work depends on the integration of cutting-edge techniques that provide multi-scale analysis, from molecular interactions to network-level activity.
Advanced Imaging: Positron Emission Tomography (PET) remains a powerful tool for visualizing D2R occupancy in the human brain. The development of new PET radioligands that can differentiate between the high-affinity and low-affinity states of the D2R will provide deeper insights into the functional consequences of receptor engagement by an agonist. At the microscopic level, two-photon microscopy in animal models, combined with genetically encoded fluorescent sensors like dLight1 (a sensor for dopamine), allows researchers to visualize dopamine (B1211576) release and receptor dynamics at the level of individual synapses in real-time. This enables a direct correlation between the application of a D2R agonist and its effect on synaptic dopamine concentration and signaling in specific brain regions.
Electrophysiology: In vivo electrophysiology, using multi-electrode arrays, allows for the simultaneous recording of the firing activity of hundreds of neurons. By applying a novel D2R agonist, researchers can directly observe how it modulates the firing patterns and synchrony of neurons within key circuits, such as the cortico-striatal-thalamic loops implicated in motor control and decision-making. Patch-clamp recordings from identified neurons (e.g., D2R-expressing medium spiny neurons in the striatum) provide the highest resolution, revealing how an agonist alters the intrinsic membrane properties and synaptic integration of a single cell.
The true power of this future direction lies in integrating these methods. A research paradigm could involve administering a novel biased agonist to an animal, using PET to confirm its target engagement in the striatum, simultaneously using two-photon microscopy to observe its effect on dendritic spines of striatal neurons, and recording the resulting changes in neuronal firing patterns with electrophysiological arrays. This integrated approach provides an unparalleled, comprehensive view of a compound's mechanism of action.
Table 2: Advanced Techniques in D2R Agonist Research (Click to expand)
| Technique | Primary Measurement | Scale | Application in D2R Agonist Research |
|---|---|---|---|
| Positron Emission Tomography (PET) | Receptor occupancy and density | Whole Brain (Macro) | Quantifying target engagement and distribution of a new agonist in the living brain. |
| Two-Photon Microscopy | Cellular/synaptic Ca2+ or dopamine dynamics | Synaptic/Cellular (Micro) | Visualizing the real-time effect of an agonist on synaptic activity and local dopamine levels. |
| In Vivo Electrophysiology | Neuronal action potentials, local field potentials | Network/Circuit (Meso) | Determining how an agonist alters the electrical activity and information processing of neural circuits. |
| Chemogenetics (e.g., DREADDs) | Cell-type specific activation/inhibition | Circuit/Cell-type (Meso) | To mimic or block the effect of D2R activation in a specific, genetically-defined cell population. |
Development of Highly Selective and Spatially Targeted Agonists
A major limitation of current D2R agonists is their lack of specificity, leading to off-target effects. Future research is intensely focused on achieving two forms of precision: receptor subtype selectivity and anatomical (spatial) selectivity.
Receptor Subtype Selectivity: The D2-like family includes the D2, D3, and D4 receptors, which share significant structural homology. Many existing agonists bind to both D2 and D3 receptors. While this can be beneficial in some contexts, it complicates the interpretation of mechanisms and can contribute to unwanted effects. The development of agonists with high selectivity for the D2R over the D3R and D4R is a key goal. This will allow for the precise dissection of the D2R's role in physiology and disease. Further refinement involves targeting specific D2R isoforms, such as the presynaptic D2-short (D2S) autoreceptor versus the postsynaptic D2-long (D2L) receptor, which have different functional roles.
Spatially Targeted Agonists: The holy grail of D2R pharmacology is to activate the receptor in one brain region (e.g., the prefrontal cortex to treat cognitive symptoms) without affecting it in another (e.g., the nigrostriatal pathway, to avoid motor effects). Two revolutionary technologies are making this possible in preclinical research:
Chemogenetics: This approach uses Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). Researchers can express a modified D2-like receptor (a D2-DREADD) in a specific neuronal population of interest using genetic tools. This designer receptor is unresponsive to endogenous dopamine but can be potently activated by a systemically administered, otherwise inert compound like Clozapine-N-oxide (CNO) or Deschloroclozapine (DCZ). This allows for the functional effects of D2R activation in a precise circuit to be studied in isolation.
Optopharmacology (or Photopharmacology): This technique involves creating "photoswitchable" D2R agonists. These are molecules that are chemically modified with a light-sensitive moiety (e.g., an azobenzene (B91143) group). The compound can exist in two forms (e.g., cis and trans), one of which is active and the other inactive. By shining light of a specific wavelength (e.g., UV or blue light) into a brain region via an implanted fiber-optic cable, the drug can be switched "on." A different wavelength of light can then switch it "off." This provides unprecedented temporal and spatial control over D2R activation, down to the level of seconds and cubic millimeters.
Table 3: Comparison of D2R Agonist Targeting Strategies (Click to expand)
| Strategy | Method of Administration | Spatial Resolution | Temporal Resolution | Primary Research Use |
|---|---|---|---|---|
| Systemic Agonist | Systemic (e.g., oral, injection) | Low (Whole Brain/Body) | Low (Hours to Days) | Traditional pharmacology; studying global effects. |
| Chemogenetics | Systemic inert ligand + genetic targeting | High (Cell-type specific) | Medium (Minutes to Hours) | To determine the functional role of D2R activation in specific neural pathways. |
| Optopharmacology | Systemic photoswitchable ligand + light | Very High (Light-defined volume) | Very High (Milliseconds to Seconds) | To study the rapid, real-time impact of D2R activation on neural circuit dynamics. |
Exploration of Novel Therapeutic Pathways and Disease Models
With the development of more sophisticated chemical tools, researchers are exploring the role of D2R modulation in a wider range of disorders beyond psychosis and Parkinson's disease. This expansion is supported by the creation of more valid and predictive disease models.
Novel Therapeutic Pathways:
Cognitive Enhancement: The role of D2Rs in the prefrontal cortex (PFC) is critical for working memory and executive function. Low levels of dopamine in the PFC are associated with cognitive deficits in schizophrenia and depression. The development of highly selective, partial D2R agonists that can fine-tune cortical dopamine signaling without causing psychosis is a major area of investigation.
Substance Use Disorder: D2R signaling in the nucleus accumbens is central to reward, motivation, and addiction. Chronic drug use leads to a hypodopaminergic state characterized by reduced D2R levels. Research is focused on whether biased or partial D2R agonists can normalize signaling in this pathway, reducing drug craving and relapse risk without producing abuse liability or anhedonia.
Neuroinflammation: Emerging evidence indicates that D2Rs are expressed on immune cells of the brain, particularly microglia. Activation of these receptors has been shown to have potent anti-inflammatory effects in preclinical models, reducing the production of pro-inflammatory cytokines. This opens an exciting, novel therapeutic avenue for D2R agonists as potential disease-modifying agents in neurodegenerative conditions like Alzheimer's and multiple sclerosis, where neuroinflammation is a key pathological driver.
Advanced Disease Models: To test these new hypotheses, research is moving beyond traditional animal models.
Human iPSC-derived Models: Scientists can now take skin or blood cells from patients with a specific disease (e.g., Parkinson's with a known genetic mutation), reprogram them into induced pluripotent stem cells (iPSCs), and then differentiate them into neurons or microglia. These "disease-in-a-dish" models allow for the testing of novel D2R agonists on human cells with the relevant genetic background.
Brain Organoids: Taking iPSC technology a step further, researchers can grow three-dimensional brain organoids that partially recapitulate the structure and cellular diversity of specific human brain regions. These models allow for the study of D2R agonist effects on network activity and cell-cell interactions in a human-like tissue context.
Table 4: Emerging Research Areas for D2R Agonists (Click to expand)
| Novel Therapeutic Area | Proposed Mechanism | Key Brain Region/Cell Type | Advanced Research Model |
|---|---|---|---|
| Cognitive Deficits (Schizophrenia) | Modulation/stabilization of cortical dopamine tone. | Prefrontal Cortex | Genetic mouse models; human iPSC-derived cortical neurons. |
| Substance Use Disorder | Normalization of reward pathway signaling; reduction of craving. | Nucleus Accumbens | Animal models of relapse and self-administration. |
| Neuroinflammation | Suppression of pro-inflammatory cytokine release. | Microglia, Astrocytes | iPSC-derived microglia co-cultures; brain organoids. |
| Major Depressive Disorder | Adjunctive modulation of mesolimbic and mesocortical pathways. | Ventral Tegmental Area, PFC | Chronic stress models in rodents. |
Q & A
Q. How do structural features of dopamine D2 receptor agonists influence their binding affinity and selectivity compared to other D2-like subtypes (e.g., D3, D4)?
Agonist binding to D2 receptors depends on interactions with specific residues in transmembrane (TM) domains. For example:
- The catechol hydroxyl groups interact with serine residues in TM5 (Ser193, Ser194, Ser197), critical for signal transduction via G-protein coupling .
- The basic nitrogen forms a salt bridge with Asp114 in TM3, stabilizing ligand-receptor binding .
Selectivity for D2 over D3/D4 receptors can be modulated by substitutions in the ligand’s aromatic ring or side chain. For instance, 2-aminotetralins like (+)-7-OH-DPAT show higher D3 affinity due to steric and electronic compatibility with D3 receptor pockets, while PD 128907 derivatives achieve D3 selectivity via sulfur substitutions .
Q. What experimental approaches are used to differentiate high-affinity (G-protein-coupled) and low-affinity (uncoupled) states of D2 receptors?
- Radioligand binding assays : Use agonist radioligands (e.g., [³H]NPA) to label high-affinity states and antagonist radioligands (e.g., [³H]spiperone) for total receptor populations. The ratio of agonist/antagonist binding reflects receptor coupling efficiency .
- GTPγS binding assays : Measure agonist-induced G-protein activation by quantifying [³⁵S]GTPγS incorporation. Higher potency in this assay correlates with preferential coupling to specific Gα subunits (e.g., Go vs. Gi2) .
Q. How do mutations in D2 receptor TM domains affect agonist efficacy and functional responses?
- Ser193Ala/Ser194Ala mutations : Reduce binding affinity for catechol-containing agonists (e.g., dopamine) by disrupting hydrogen bonding with hydroxyl groups. Partial agonists like DHX lose efficacy entirely, while full agonists (e.g., quinpirole) retain activity due to alternative interactions with Phe390 in TM6 .
- Asp114Ala mutation : Abolishes binding for most agonists by eliminating the salt bridge with the ligand’s nitrogen .
Advanced Research Questions
Q. How does agonist-induced functional selectivity (biased signaling) influence D2 receptor downstream pathways?
Biased agonists stabilize distinct receptor conformations, activating specific signaling cascades:
- G-protein bias : Agonists like talipexole preferentially activate Go over Gi2, enhancing GTPγS incorporation and adenylyl cyclase inhibition. This bias is quantified using TRUPATH assays or BRET-based biosensors .
- β-arrestin bias : Compounds like UNC9994 promote β-arrestin recruitment, linked to receptor internalization and ERK phosphorylation. This is measured via Tango assays or phospho-ERK immunoblotting .
Q. What methodologies resolve contradictions in D2/D3 receptor selectivity claims for agonists across in vitro and in vivo studies?
- In vitro : Use cell lines co-expressing D2/D3 receptors with promiscuous Gα16 to normalize coupling efficiency. Measure cAMP inhibition or ERK activation to distinguish subtype-specific responses .
- In vivo : Employ PET imaging with radiotracers like [¹¹C]-(+)-PHNO, which binds preferentially to D3 receptors in the globus pallidus. Co-administration of D3-selective antagonists (e.g., BP897) validates target engagement .
Q. How do D2 receptor heteromers (e.g., D2-TAAR1 or D2-D3 complexes) alter agonist pharmacology?
- D2-TAAR1 heteromers : Co-localization increases D2 agonist binding affinity and silences GSK3β signaling, measured via FRET or proximity ligation assays. TAAR1 antagonists (e.g., EPPTB) reverse this effect .
- D2-D3 heteromers : Alter ligand selectivity profiles. For example, DHX acts as a D2 partial agonist but a D3 full agonist in heteromeric complexes, assessed using bioluminescence resonance energy transfer (BRET) .
Q. What computational strategies predict agonist efficacy and binding modes for novel D2 receptor ligands?
- Pharmacophore modeling : Integrate key pharmacophoric features (e.g., catechol hydroxyls, nitrogen distance) with receptor homology models built from β2-adrenergic templates. Validate using molecular dynamics simulations to assess ligand-receptor stability .
- Free energy perturbation (FEP) : Quantify binding free energy changes caused by mutations (e.g., Ser193Ala) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
